molecular formula C9H7F3N2O B1396193 3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 1025054-82-3

3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No. B1396193
M. Wt: 216.16 g/mol
InChI Key: DYHQRCYZMPRXNH-UHFFFAOYSA-N
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Description

“3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one” is a chemical compound with the empirical formula C9H7F3N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of pyrrolopyrazines involves a transition-metal-free strategy. This includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2 (acylethynyl)pyrroles. The addition of propargylamine to the obtained acetylenes provides the related N-propargylenaminones. Finally, intramolecular cyclization of the prepared propargylic derivatives reaches the Z-configuration of “(acylmethylidene)pyrrolo[1,2-a]pyrazines” .


Molecular Structure Analysis

The molecular weight of “3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one” is 216.16 . The InChI key is DYHQRCYZMPRXNH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Reactions of nucleophiles with 1-(trifluoromethyl)pyrrolo[1,2-a]pyrazines transform the trifluoromethyl group to amide and amidine groups. This is accompanied by the aromatization of the pyrrolo[1,2-a]pyrazine system as a result of the formal elimination of a molecule of hydrogen fluoride .


Physical And Chemical Properties Analysis

“3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one” is a solid compound .

Scientific Research Applications

The trifluoromethyl group is a functional group that has the formula -CF3. It’s often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug .

In addition, a study was found where various pyrrolo[1,2-a]quinoxalines, bispyrrolo[1,2-a]quinoxalines, bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and bispyrrolo[1,2-a]thieno[3,2-e]pyrazines were synthesized and tested for their in vitro activity upon the erythrocytic development of Plasmodium falciparum . This suggests that compounds with similar structures might have potential applications in antimalarial drug development .

  • Perfluoroalkylative Pyridylation of Alkenes : A study was found where a method for the perfluoroalkylative pyridylation of alkenes has been developed . This method involves the homolysis of Rf X (X Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2 . This suggests that compounds with similar structures might have potential applications in the development of new synthetic methods .

  • Pyrrolo[2,3-d]Pyrimidines : There is a class of compounds known as Pyrrolo[2,3-d]Pyrimidines . The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is described . These compounds show pronounced cytotoxic activity and are of interest in the field of medicinal chemistry .

  • Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) Inhibitor : A compound with a similar structure, “7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)”, has been discovered as a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) .

  • Perfluoroalkylative Pyridylation of Alkenes : A study was found where a method for the perfluoroalkylative pyridylation of alkenes has been developed . This method involves the homolysis of Rf X (X Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2 . This suggests that compounds with similar structures might have potential applications in the development of new synthetic methods .

  • Pyrrolo[2,3-d]Pyrimidines : There is a class of compounds known as Pyrrolo[2,3-d]Pyrimidines . The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is described . These compounds show pronounced cytotoxic activity and are of interest in the field of medicinal chemistry .

  • Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) Inhibitor : A compound with a similar structure, “7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)”, has been discovered as a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral. It falls under the storage class code 6.1C, which refers to combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

3-methyl-7-(trifluoromethyl)-2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-5-3-14-4-6(9(10,11)12)2-7(14)8(15)13-5/h2-4H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHQRCYZMPRXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=C2C(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101187927
Record name 3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one

CAS RN

1025054-82-3
Record name 3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025054-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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